Cas no 210050-83-2 (Erythbidin A)

エリスビジンAは、天然由来のポリフェノール化合物であり、強力な抗酸化作用と抗炎症作用を示すことが特徴です。分子構造中のフェノール性水酸基が活性酸素種を効果的に捕捉し、細胞酸化ストレスの軽減に寄与します。特に、NF-κB経路の抑制を通じて炎症性サイトカインの産生を調節する機序が報告されており、慢性炎症関連疾患への応用が期待されています。また、優れた生体利用能を示し、他の抗酸化物質と比較して細胞膜透過性が高いという利点があります。これらの特性から、医薬品原料や機能性食品素材としての研究開発が進められています。

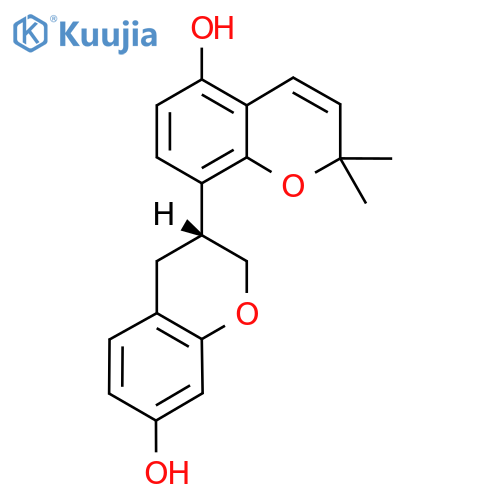

Erythbidin A structure

Erythbidin A 化学的及び物理的性質

名前と識別子

-

- (R)-8-(7-hydroxychroman-3-yl)-2,2-dimethyl-2H-chromen-5-ol

- Erythbidin A

- AKOS040761698

- 8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol

- 210050-83-2

- (3R)-7,4'-Dihydroxy-6'',6''-dimethylpyrano[2'',3'':2',3']isoflavan

- [ "" ]

-

- インチ: InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1

- InChIKey: FWNBCUTXAPZFIT-ZDUSSCGKSA-N

- ほほえんだ: CC1(C=Cc2c(ccc(c2O1)[C@H]3Cc4ccc(cc4OC3)O)O)C

計算された属性

- せいみつぶんしりょう: 324.13600

- どういたいしつりょう: 324.13615911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 493.0±45.0 °C at 760 mmHg

- フラッシュポイント: 252.0±28.7 °C

- ようかいど: Insuluble (8.4E-3 g/L) (25 ºC),

- PSA: 58.92000

- LogP: 4.00070

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Erythbidin A セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Erythbidin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3994-5mg |

Erythbidin A |

210050-83-2 | 5mg |

¥ 3940 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42480-5mg |

Erythbidin A |

210050-83-2 | 5mg |

¥5600.0 | 2023-09-08 | ||

| TargetMol Chemicals | TN3994-5 mg |

Erythbidin A |

210050-83-2 | 98% | 5mg |

¥ 3,940 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42480-5 mg |

Erythbidin A |

210050-83-2 | 5mg |

¥5600.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3994-1 mg |

Erythbidin A |

210050-83-2 | 1mg |

¥2835.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN3994-1 mL * 10 mM (in DMSO) |

Erythbidin A |

210050-83-2 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-15 | |

| A2B Chem LLC | AF36336-5mg |

Erythbidin A |

210050-83-2 | 5mg |

$702.00 | 2024-04-20 | ||

| TargetMol Chemicals | TN3994-1 ml * 10 mm |

Erythbidin A |

210050-83-2 | 1 ml * 10 mm |

¥ 4040 | 2024-07-20 |

Erythbidin A 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

210050-83-2 (Erythbidin A) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量